molecular formula C18H16Br10O2 B12676784 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) CAS No. 63618-49-5

1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)

Cat. No.: B12676784
CAS No.: 63618-49-5
M. Wt: 1063.4 g/mol
InChI Key: JZCMAVQSSURUOI-UHFFFAOYSA-N
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Description

1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) is a brominated flame retardant with the molecular formula C18H12Br10O2 and a molecular weight of 1063.4 g/mol. This compound is known for its high bromine content, which makes it highly effective in inhibiting the combustion process. It is commonly used in various industrial applications to enhance the fire resistance of materials.

Preparation Methods

The synthesis of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) involves the reaction of hexamethylene glycol with pentabromobenzene under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the process. The mixture is heated to a temperature range of 80-100°C and stirred for several hours to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding brominated carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of brominated alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of bromine atoms with hydroxyl groups.

Scientific Research Applications

1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) has a wide range of scientific research applications:

    Chemistry: It is used as a flame retardant additive in polymers and resins to enhance their fire resistance properties.

    Biology: Research studies investigate its effects on biological systems, particularly its potential toxicity and environmental impact.

    Medicine: Although not commonly used in medicine, its brominated structure is of interest in the development of new pharmaceuticals.

    Industry: It is widely used in the manufacturing of electronic components, textiles, and construction materials to improve fire safety.

Mechanism of Action

The flame-retardant mechanism of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .

Comparison with Similar Compounds

1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) is unique due to its high bromine content and effective flame-retardant properties. Similar compounds include:

    Decabromodiphenyl ether (DecaBDE): Another brominated flame retardant with similar applications but different molecular structure.

    Hexabromocyclododecane (HBCD): Used in polystyrene foam insulation, it has a different mechanism of action and environmental impact.

    Tetrabromobisphenol A (TBBPA): Commonly used in printed circuit boards, it has a lower bromine content compared to 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene).

These comparisons highlight the unique properties and applications of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) in various fields.

Properties

CAS No.

63618-49-5

Molecular Formula

C18H16Br10O2

Molecular Weight

1063.4 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-5-[6-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxyhexoxy]cyclohexa-1,3-diene

InChI

InChI=1S/C18H16Br10O2/c19-9-7-17(27,15(25)13(23)11(9)21)29-5-3-1-2-4-6-30-18(28)8-10(20)12(22)14(24)16(18)26/h1-8H2

InChI Key

JZCMAVQSSURUOI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=C(C1(OCCCCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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